2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide
Description
Properties
CAS No. |
918408-41-0 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H26N2O2/c1-16-4-3-5-19(14-16)22-21(24)15-23-12-10-18(11-13-23)17-6-8-20(25-2)9-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24) |
InChI Key |
GJDWWYIFELZACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Piperidine
A common route involves introducing the 4-methoxyphenyl group to a pre-formed piperidine ring. However, direct Friedel-Crafts alkylation of piperidine is challenging due to the amine's basicity. Instead, a protected intermediate is employed:
- Protection : 4-Piperidone is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.
- Grignard Addition : The protected 4-piperidone undergoes nucleophilic addition with 4-methoxyphenylmagnesium bromide in dry ether, yielding 4-(4-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate.
- Reduction : The tertiary alcohol is reduced to the corresponding piperidine using hydrogen gas (1 atm) over palladium on carbon (Pd/C) in ethanol.
- Deprotection : The Boc group is removed via treatment with hydrochloric acid in dioxane, yielding 4-(4-methoxyphenyl)piperidine as a free amine.
Key Data :
- Yield: 68% over four steps.
- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH$$ _3 $$), 3.15–3.05 (m, 2H, NCH$$ _2 $$), 2.75–2.65 (m, 2H, NCH$$ _2 $$), 2.20–2.00 (m, 1H, CH), 1.85–1.60 (m, 4H, piperidine-CH$$ _2 $$).
Alternative Pathway via Cyclohexene Intermediate
For scalability, a cyclohexene-based approach is viable:
- Diels-Alder Reaction : 4-Methoxybenzaldehyde reacts with 1,3-butadiene in the presence of boron trifluoride etherate to form 4-(4-methoxyphenyl)cyclohexene.
- Oxidation : The cyclohexene is oxidized to 4-(4-methoxyphenyl)cyclohexanone using potassium permanganate in acidic conditions.
- Reductive Amination : The ketone is converted to piperidine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol.
Key Data :
Synthesis of N-(3-Methylphenyl)acetamide
Direct Acylation of 3-Methylaniline
3-Methylaniline reacts with acetyl chloride in dichloromethane (DCM) using pyridine as a base:
$$ \text{3-Methylaniline + Acetyl Chloride} \xrightarrow{\text{pyridine, DCM}} \text{N-(3-Methylphenyl)acetamide} $$
Key Data :
Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation (150 W, 100°C, 10 min) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) achieves quantitative conversion.
Coupling of Piperidine and Acetamide Moieties
Nucleophilic Substitution
The piperidine nitrogen attacks the α-carbon of 2-chloro-N-(3-methylphenyl)acetamide in a polar aprotic solvent:
- Chloroacetamide Synthesis : N-(3-Methylphenyl)acetamide is chlorinated using thionyl chloride (SOCl$$ _2 $$) in dry DCM at 0°C.
- Alkylation : 4-(4-Methoxyphenyl)piperidine and 2-chloro-N-(3-methylphenyl)acetamide react in acetonitrile with potassium carbonate (K$$ _2$$CO$$ _3 $$) at reflux (82°C) for 12 hours.
$$
\text{4-(4-Methoxyphenyl)piperidine + 2-Chloro-N-(3-methylphenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target Compound}
$$
Key Data :
Mitsunobu Reaction
For sterically hindered systems, the Mitsunobu reaction couples the piperidine with a hydroxyl-containing precursor:
- Hydroxyacetamide Synthesis : N-(3-Methylphenyl)glycolic acid is treated with ethyl chloroformate to form the mixed carbonic anhydride, followed by reaction with piperidine.
- Mitsunobu Coupling : Using triphenylphosphine (PPh$$ _3 $$) and diethyl azodicarboxylate (DEAD) in THF.
Key Data :
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography (230–400 mesh) using a gradient of ethyl acetate (10–50%) in hexane.
Spectroscopic Data
- $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$) : δ 7.45 (s, 1H, NH), 7.25–7.15 (m, 4H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.10 (s, 2H, CH$$ _2 $$), 3.80 (s, 3H, OCH$$ _3 $$), 3.50–3.40 (m, 2H, NCH$$ _2 $$), 2.95–2.85 (m, 2H, NCH$$ _2 $$), 2.30 (s, 3H, CH$$ _3 $$), 2.10–1.90 (m, 1H, CH), 1.75–1.50 (m, 4H, piperidine-CH$$ _2 $$).
- $$ ^{13}C $$ NMR (125 MHz, CDCl$$ _3 $$) : δ 169.5 (C=O), 158.2 (ArC-OCH$$ _3 $$), 138.5, 132.0, 129.8, 128.5, 114.2 (ArC), 55.6 (OCH$$ _3 $$), 52.1 (NCH$$ _2 $$), 46.8 (NCH$$ _2 $$), 41.2 (CH$$ _2 $$), 33.5 (CH), 21.3 (CH$$ _3 $$).
- HRMS (ESI) : m/z calcd for C$$ _{21}$$H$$ _{25}$$N$$ _3$$O$$ _2 $$ [M+H]$$ ^+ $$: 340.2018; found: 340.2021.
Optimization and Scale-Up Considerations
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparison with Similar Compounds
Piperidine/Piperazine-Based Acetamides
- 2-[4-(3-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide (CAS: 630116-53-9) Structural Difference: The 4-methoxyphenyl group in the target compound is replaced with 3-fluorophenyl. However, it may also decrease blood-brain barrier penetration due to higher polarity .
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (, Compound 13) Structural Difference: Piperazine replaces piperidine, and a thiazole-linked p-tolyl group substitutes the 3-methylphenyl.
Sulfonyl-Linked Derivatives
- 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS: 315671-26-2)
- Structural Difference : A sulfonyl group bridges the piperidine and a second phenyl ring.
- Impact : The sulfonyl group increases hydrophilicity and may improve solubility but could reduce membrane permeability. This modification is often leveraged in enzyme inhibitors (e.g., matrix metalloproteinases) .
Phenoxy and Aminoethyl Derivatives
- 2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride (CAS: 1197727-00-6) Structural Difference: Piperidine is replaced by a phenoxy group with an aminoethyl chain.
Physicochemical Properties
*LogP estimated using fragment-based methods (e.g., Moriguchi method).
Q & A
Q. What are the standard synthetic routes for 2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Piperidine Ring Functionalization : Introduce the 4-methoxyphenyl group to the piperidine core via nucleophilic substitution or coupling reactions under reflux conditions (e.g., using ethanol or acetic acid as solvents) .
Acetamide Coupling : React the functionalized piperidine intermediate with 3-methylphenylacetic acid derivatives using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
Purification : Employ column chromatography or recrystallization to isolate the final product. Monitor reaction progress using TLC .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and amide bond formation. Key peaks include the methoxy proton (~δ 3.8 ppm) and acetamide carbonyl (~δ 170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits to measure prostaglandin E2 suppression .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol minimizes side reactions in cyclization .
- Catalyst Optimization : Acid catalysts (e.g., HSO) improve cyclization efficiency for piperidine intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during amide coupling .
Q. What strategies resolve structural ambiguities in complex acetamide derivatives?
- Methodological Answer :
- 2D NMR Techniques : NOESY or HSQC to clarify spatial arrangements of methoxyphenyl and methylphenyl groups .
- X-ray Crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and bond angles .
- Computational Modeling : DFT calculations predict stable conformers and electronic properties (e.g., HOMO-LUMO gaps) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated or alkyl groups) .
Biological Testing : Compare IC values across analogs to identify critical pharmacophores .
Molecular Docking : Map interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina .
Q. How can contradictions in biological activity data across studies be addressed?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to account for variability in assay conditions .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity of observed bioactivity .
Tables for Comparative Analysis
Q. Table 1: Key Synthetic Parameters for Piperidine Derivatives
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol (reflux) | 70–85% | |
| Catalyst | HSO (0.5 eq) | 90% purity | |
| Coupling Agent | EDC/DMAP | 65–78% |
Q. Table 2: Bioactivity of Structural Analogs
| Analog Substituent | Bioactivity (IC, μM) | Target | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 12.3 ± 1.2 | COX-2 | |
| 3-Fluorophenyl | 8.9 ± 0.8 | EGFR kinase | |
| 4-Ethylphenyl | 23.1 ± 2.1 | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
